Simarolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260-58-8 |
|---|---|
Molecular Formula |
C27H36O9 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13R,14R,16R,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11-dioxo-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C27H36O9/c1-12-6-16(29)24(33)26(4)15(12)8-19-27(5)18(9-21(31)36-19)25(3,10-17(22(26)27)35-13(2)28)23(32)14-7-20(30)34-11-14/h12,14-19,22,29H,6-11H2,1-5H3/t12-,14-,15+,16+,17-,18+,19-,22-,25-,26+,27-/m1/s1 |
InChI Key |
XNXXVFZJNZBURI-WCMQAIAJSA-N |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)OC(=O)C)C)C)O |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Synonyms |
simarolide |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Simarolide and Quassinoids
General Biogenetic Derivation of Quassinoids from Triterpenoid (B12794562) Scaffolds
Quassinoids are structurally diverse natural products that are biogenetically regarded as degraded triterpenoids, almost certainly derived from tetracyclic triterpenes researchgate.netresearchgate.netuef.fisoton.ac.uk. They are characteristic secondary metabolites of the Simaroubaceae family researchgate.netresearchgate.netjst.go.jp. While triterpenoids are defined by their C30 precursors, typical quassinoids often possess C18, C19, C20, C22, C25, or C26 skeletons, with C20 being common, and are sometimes referred to as decanortriterpenoids researchgate.netresearchgate.netuef.fifrontiersin.orgresearchgate.netcas.cngcprohru.ac.inescholarship.org. The initial steps of quassinoid biosynthesis have been shown to follow the same protolimonoid pathway as limonoids, leading to a shared intermediate frontiersin.orgnih.govresearchgate.net.
Mevalonate (B85504) Pathway as the Foundational Precursor Route
The foundational precursors for quassinoids originate from the mevalonate (MVA) pathway, an essential metabolic route found in eukaryotes, archaea, and some bacteria wikipedia.orgnih.govpnas.orgoup.com. This pathway is responsible for producing two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.orgpnas.orgpnas.org. These isoprenoid units condense to form larger precursors, ultimately leading to squalene (B77637), a C30 triterpenoid soton.ac.uknih.gov. The MVA pathway in plants primarily operates in the cytosol for sterol biosynthesis, while another pathway, the methylerythritol phosphate (B84403) (MEP) pathway, operates in plastids pnas.org. Experimental verification of the triterpenoid biogenetic pathway for quassinoids has been achieved using labeled mevalonate precursors florajournal.comresearchgate.netgla.ac.uk. Squalene synthase (SQS) is a key enzyme in this pathway, catalyzing the production of squalene from farnesyl pyrophosphate (FPP), thereby controlling carbon flux into downstream quassinoids nih.gov.
Post-Cyclization Modifications of Triterpenoid Intermediates
After the initial cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs) to form the basic triterpene scaffold, significant post-cyclization modifications occur researchgate.netuni-hannover.deacs.org. In the context of quassinoids and limonoids, the initial triterpene scaffold, such as tirucalla-7,24-dien-3β-ol, is converted into protolimonoids like melianol (B1676181) frontiersin.orgnih.govresearchgate.net. This conversion involves the action of enzymes such as cytochrome P450 monooxygenases (e.g., AaCYP71CD4 and AaCYP71BQ17 in Ailanthus altissima) and isomerases frontiersin.orgnih.govresearchgate.netuni-hannover.deacs.org. These enzymes facilitate skeletal rearrangements, including the migration of a methyl group from C-14 to C-8, often involving cyclopropane (B1198618) formation, which is a hallmark feature of mature quassinoids and limonoids uni-hannover.deacs.org. These modifications expand the scaffold diversity after the initial cyclization, leading to the highly modified structures characteristic of quassinoids researchgate.netuni-hannover.deacs.org.
Proposed Biosynthetic Route to C25-Quassinoids, including Simarolide
Quassinoids are broadly categorized by their carbon skeletons, including the C25-type researchgate.netresearchgate.netuef.ficas.cnescholarship.orgrsc.org. This compound is a notable C25-quassinoid soton.ac.ukresearchgate.netresearchgate.net. It is believed that C25-quassinoids, along with other quassinoid types, originate from tetracyclic triterpenes such as euphol (B7945317) or tirucallol (B1683181) florajournal.comresearchgate.netuef.fisoton.ac.ukgla.ac.ukresearchgate.netmdpi.com. This compound and picrasin A were among the first C25-quassinoids identified soton.ac.uk. The presence of C25 quassinoids like this compound, particularly 20(R)- and 20(S)-simarolide isolated from Simaba cuneata, provides evidence supporting the (20R)-euphol origin of quassinoids researchgate.net. These C25 skeletons often lack an oxygen function at position C-12 but possess one at C-17 soton.ac.uk. This structural feature supports the hypothesis that the cleavage of the C-13–C-17 bond, which leads to the more common C20-quassinoids, is triggered by a C-12 oxygen function soton.ac.uk.
Hypothetical Intermediates and Key Metabolic Transformations
The biogenetic pathway involves a series of oxidative degradation processes from the initial tetracyclic triterpene precursors mdpi.com. While the complete pathway is still being elucidated, studies suggest that C25 quassinoids like this compound represent an intermediate stage in the degradation path towards C20 quassinoids soton.ac.ukgla.ac.ukucl.ac.uk. For instance, the oxidative degradation of a C25 quassinoid, perforalactone B, to a C20 quassinoid, perforaquassin A, via Baeyer-Villiger oxidation has been proposed, highlighting a crucial link between these carbon types cas.cnmdpi.comresearchgate.net. The formation of C19 quassinoids from C20 quassinoids, such as shinjulactone B from ailanthone, is thought to occur via a 1,2-dioxo derivative, followed by C(1)-C(2) bond cleavage, decarboxylation, and ring contraction florajournal.comsoton.ac.ukresearchgate.net. An unusual 1,4-transannular migration of the γ-lactone ring has also been suggested as a possible route for the biosynthesis of some C25 quassinoids, where the activation of the C30 methyl group is a key step researchgate.net.
Enzymatic Steps and Regulation in Quassinoid Biosynthesis
Enzymatic steps play a critical role in the complex quassinoid biosynthetic pathway. Beyond the initial oxidosqualene cyclases (OSCs) and squalene synthase (SQS) that form the triterpene scaffold nih.govresearchgate.net, cytochrome P450 monooxygenases (CYP450s) are crucial for introducing oxygen functions and facilitating skeletal rearrangements frontiersin.orgnih.govresearchgate.netuni-hannover.deacs.org. For example, in Ailanthus altissima, AaCYP71CD4 and AaCYP71BQ17 are P450 enzymes involved in converting tirucalla-7,24-dien-3β-ol into melianol nih.gov. Two homologous isomerases, evolved from sterol metabolism, are also responsible for skeletal rearrangements and pathway branching, leading to different classes of triterpenoids, including quassinoids uni-hannover.deacs.org. The regulation of the mevalonate pathway, which feeds into quassinoid biosynthesis, involves various key enzymes and transcription factors scielo.br. Research on gene co-expression, particularly in Ailanthus altissima, has been leveraged to identify genes involved in quassinoid biosynthesis, with genes in the mevalonate pathway and squalene synthase showing co-expression with candidate genes for quassinoid production researchgate.net.
Comparative Biosynthesis Across Different Quassinoid-Producing Organisms
Quassinoids are almost exclusively found in the Simaroubaceae family, although one quassinoid, cedphiline, has been reported from the Ptaeroxylaceae family researchgate.netresearchgate.netjst.go.jpuef.fisoton.ac.uk. This suggests that Simaroubaceae is the predominant botanical origin of these compounds jst.go.jp. Different species within the Simaroubaceae family produce a diverse array of quassinoids with varying carbon skeletons (C18, C19, C20, C22, C25, C26) researchgate.netresearchgate.netuef.ficas.cnescholarship.orgrsc.org.
For example, Ailanthus altissima (tree of heaven) is known to produce allelopathic quassinoids, and research has identified early steps in its quassinoid biosynthesis, confirming an evolutionary origin from protolimonoids frontiersin.orgnih.govresearchgate.net. Eurycoma longifolia (Tongkat Ali) is another significant source, from which C20-type quassinoids like eurycomanone, eurycomanol, and 14,15β-dihydroxykaineanone have been isolated rsc.org. Studies on Harrisonia perforata have also revealed the isolation of new C20 and C19 quassinoids and provided insights into the oxidative degradation from C25 to C20 quassinoids cas.cnmdpi.comresearchgate.net. The isolation of 20(R)- and 20(S)-simarolide from Simaba cuneata further contributes to the understanding of C25 quassinoid diversity and their biogenetic origins researchgate.net. The consistent presence of these complex degraded triterpenoids across various Simaroubaceae species underscores a conserved, albeit complex, biosynthetic machinery within this plant family.
Synthetic Methodologies and Chemical Modifications of Simarolide and Its Analogues
Strategies for Total Synthesis of Simarolide and Related Quassinoid Skeletons
The total synthesis of quassinoids is a formidable challenge that has been undertaken by numerous research groups. These efforts have not only provided access to these complex natural products but have also driven the development of novel synthetic strategies and reactions. mdpi.com
Retrosynthetic analysis, a technique for planning organic syntheses by working backward from the target molecule, has been instrumental in devising routes to the quassinoid core. A common strategy involves the disconnection of the complex polycyclic system into simpler, more manageable synthons. For many quassinoid syntheses, a key disconnection breaks the molecule down to reveal a core tricyclic or tetracyclic intermediate that contains the characteristic perhydrophenanthrene motif.
A notable strategy for the construction of the quassinoid skeleton involves an efficient and selective annulation between two unsaturated carbonyl components. This approach, initiated by a catalytic hydrogen atom transfer (HAT) from an iron hydride to an alkene, allows for the rapid assembly of the functionalized polycyclic core. nih.gov This key carbon-carbon bond-forming strategy streamlines the synthesis by convergently uniting complex fragments.
Another powerful approach involves a copper-catalyzed double coupling, which enables a three-step synthesis of the quassinoid core architecture. This methodology highlights the focus on developing concise and efficient routes to these complex structures.
Given the numerous stereocenters present in the quassinoid framework, controlling stereochemistry is a critical aspect of any total synthesis. Enantiospecific approaches utilize chiral starting materials from the "chiral pool" to impart stereochemical control throughout the synthesis. A prominent example is the use of naturally occurring carvone (B1668592) to construct the tetracyclic core of quassinoids with the correct absolute stereochemistry. ucl.ac.uk
Stereoselective reactions are also heavily employed to set the various chiral centers. These include substrate-controlled reactions, where the existing stereochemistry of the molecule directs the outcome of subsequent transformations, and reagent-controlled reactions, which utilize chiral reagents or catalysts. For instance, diastereoselective polycyclization reactions have been developed to form the trans-decalin motif found in many terpenoids. nih.gov Lipase-mediated kinetic resolutions have also been employed to prepare enantioenriched building blocks for the synthesis of various terpenoids, showcasing the utility of biocatalysis in achieving high stereoselectivity. mdpi.comresearchgate.net
The table below summarizes key strategies employed in the total synthesis of quassinoid skeletons.
| Strategy | Key Features | Example Application |
| HAT-Initiated Annulation | Convergent union of two unsaturated carbonyl components; rapid assembly of the polycyclic core. | Enantioselective synthesis of (+)-quassin. nih.gov |
| Enantiospecific Synthesis | Utilization of chiral pool starting materials to control absolute stereochemistry. | Construction of the tetracyclic quassinoid skeleton from (S)-carvone. ucl.ac.uk |
| Diastereoselective Cyclizations | Controlled formation of multiple stereocenters in a single step. | Assembly of the hexahydroindene motif in terpenoid synthesis. nih.gov |
Semisynthesis and Derivatization Approaches for Quassinoid Analogues
The low natural abundance of many quassinoids, including this compound, often hampers extensive biological evaluation. Semisynthesis, starting from more abundant natural quassinoids, and the synthesis of designed analogues play a crucial role in exploring their therapeutic potential.
Naturally abundant quassinoids like quassin (B1678622) serve as valuable starting materials for the preparation of analogues of more complex or less accessible members of the family. ucl.ac.uk Chemical modifications can be performed to introduce different functional groups and alter the molecule's properties. For example, commercially available and biologically inactive quassin has been chemically modified to prepare a series of derivatives with enhanced antimalarial activity. ucl.ac.ukucl.ac.uk Similarly, semisynthetic analogues of potent antimalarial quassinoids such as brusatol (B1667952) and bruceine A have been prepared to investigate their mechanism of action. ucl.ac.ukucl.ac.uk
A common strategy for creating these derivatives involves a multi-step sequence that can include:
Protection of reactive functional groups: For instance, the C3 hydroxyl group of bruceine A can be protected with a tert-butyldimethylsilyl (TBS) ether. nih.gov
Modification of specific sites: The ester at the C15 position is a frequent target for modification, as it has been shown to be a key determinant of biological activity. nih.gov This can involve saponification to the corresponding alcohol, followed by re-esterification with various acyl groups. nih.gov
The synthesis of analogues is often guided by the need to understand structure-activity relationships (SAR) and to develop compounds with improved therapeutic profiles. For quassinoids, research has shown that the side chain at the C15 position plays a critical role in their biological activity, including their ability to inhibit protein synthesis in cancer cells. nih.gov
To this end, novel C15-modified quassinoid analogues have been designed and synthesized to evaluate their antitumor activity. nih.gov These studies have confirmed that the C15 side chain is a key determinant of their pharmacological activity and provides a strong rationale for targeting protein synthesis as a potential cancer chemotherapy strategy. nih.govbenthamdirect.comnih.gov The synthesis of these analogues allows for a systematic exploration of how different substituents at this position affect cytotoxicity and selectivity.
The table below presents examples of research objectives for the synthesis of quassinoid analogues.
| Research Objective | Synthetic Approach | Key Finding |
| Enhance Antimalarial Activity | Chemical modification of inactive quassin. | Novel compounds with improved in vitro antimalarial activity were generated. ucl.ac.uk |
| Investigate Anticancer SAR | Semisynthesis of C15-modified analogues of bruceine A. | The C15 side chain is a critical determinant of cytotoxicity and protein synthesis inhibition. nih.gov |
| Elucidate Mechanism of Action | Preparation of semisynthetic analogues of brusatol and bruceine A. | Quassinoid analogues inhibit protein synthesis in P. falciparum. ucl.ac.uk |
Methodological Advancements in Quassinoid Synthesis
The synthetic challenge posed by the quassinoid family continues to inspire the development of new and more efficient synthetic methods. A significant advancement has been the development of a highly concise, three-step synthesis of the quassinoid core architecture. This was achieved through a novel copper-catalyzed double coupling reaction followed by successive cyclizations. Such strategies dramatically reduce the number of steps required to construct the complex framework, making these molecules more accessible for further study.
Furthermore, innovations in stereoselective reactions, such as the development of new catalysts and reagents for enantioselective transformations, are constantly refining the approaches to these polycyclic terpenes. researchgate.netnih.gov The application of radical-polar crossover cascades and highly diastereoselective enyne cycloisomerizations in the synthesis of related complex terpenoids showcases the cutting-edge methodologies being brought to bear on these challenging targets. nih.gov These advancements not only facilitate the synthesis of known quassinoids but also open up avenues for the creation of novel analogues with potentially enhanced biological activities.
Mechanistic Investigations of Simarolide S Biological Activities
Elucidation of Cellular and Molecular Mechanisms of Action
The biological effects of simarolide and related quassinoids are attributed to their influence on fundamental cellular processes, ranging from protein synthesis in parasites to the induction of cell death in cancer cell lines.
The Simaroubaceae family has long been a source of traditional remedies for malaria, an activity attributed to the quassinoids they contain. scielo.brucl.ac.uk The primary mechanism for potent quassinoids, such as brusatol (B1667952), involves the rapid inhibition of protein synthesis in the malaria parasite, Plasmodium falciparum, which occurs more swiftly than the inhibition of nucleic acid synthesis. ucl.ac.uk This suggests that the parasite's translational machinery is a key target for this class of compounds.
However, studies on this compound itself have yielded contrasting results. An in vitro study reported that this compound had little effect on P. falciparum at a concentration of 0.01 µg/mL. ucl.ac.ukepdf.pub This finding indicates that despite being a member of a potent antimalarial class, this compound may lack the specific structural features required for significant antiplasmodial activity. For comparison, another quassinoid, simalikalactone E, inhibits P. falciparum growth in the nanomolar range. epdf.pub
Table 1: In Vitro Antimalarial Activity of Selected Quassinoids against P. falciparum
| Compound | Concentration | Activity | Reference |
|---|---|---|---|
| This compound | 0.01 µg/mL | Little effect | ucl.ac.uk, epdf.pub |
This table presents a comparison of the reported in vitro antimalarial activities of this compound and a related quassinoid.
The anticancer potential of quassinoids is a significant area of research. While specific mechanistic studies on pure this compound are limited, research on extracts from Simarouba glauca, a plant known to contain this compound among other phytochemicals like ailanthione and holacanthone, provides insight into potential mechanisms. researchgate.net
Methanolic extracts from the bark and leaves of S. glauca have demonstrated potent activity against the A549 human lung carcinoma cell line. The mechanism of action involves the induction of apoptosis and the arrest of the cell cycle at the G0/G1 phase. researchgate.net This cell cycle blockade prevents cancer cells from progressing towards DNA synthesis and mitosis, thereby inhibiting proliferation. researchgate.netresearchgate.net The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. While these results are promising for the plant extract, they cannot be attributed solely to this compound, as other bioactive quassinoids were also present. researchgate.net The relative antineoplastic activities of these compounds have been noted to parallel their antimalarial activities. epdf.pub
The Simaroubaceae family is a rich source of compounds with a diverse range of biological effects. researchgate.netscielo.br
Anti-inflammatory Activity: Species within the Simaroubaceae family are used traditionally for their anti-inflammatory effects. scielo.br Mechanistic studies on other natural products suggest that anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of cytokines and other inflammatory mediators. epdf.pubresearchgate.net While compounds from Simarouba glauca have shown anti-inflammatory properties, the specific contribution and mechanism of this compound itself have not been elucidated. researchgate.net
Antiparasitic Activity: Beyond malaria, quassinoids have been evaluated against other protozoan parasites. Various species from the Simaroubaceae family have demonstrated activity against Trypanosoma and Leishmania species. researchgate.netscielo.br However, consistent with its low antimalarial potency, this compound was reported to have little effect against these parasites. researchgate.net
Antifeedant and Insecticidal Activity: Many quassinoids exhibit significant antifeedant and insecticidal properties. soton.ac.ukresearchgate.net This activity has been demonstrated against agricultural pests such as the Mexican bean beetle and the diamondback moth (Plutella xylostella). soton.ac.ukresearchgate.net The structural requirements for this activity appear to be similar to those for anticancer effects. soton.ac.uk While this is a characteristic activity for the quassinoid class, specific data detailing the antifeedant potency of this compound is not extensively documented.
Identification and Characterization of Putative Biological Targets
The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. For the quassinoid class, the most clearly implicated biological process targeted is protein synthesis, particularly in the context of their antimalarial action. ucl.ac.uk Studies on potent quassinoids like brusatol indicate that they interfere with the elongation step of translation. This suggests that the eukaryotic ribosome is a likely biological target.
In cancer cells, the observed effects of G0/G1 cell cycle arrest by Simarouba glauca extracts point towards the modulation of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins. researchgate.net However, the direct molecular target of this compound that initiates this effect has not been identified. The broad bioactivity profile of quassinoids suggests they may interact with multiple cellular targets, contributing to their diverse effects.
Differential Activity and Selectivity in Preclinical Biological Models
A critical aspect of drug development is selective toxicity, where a compound is more toxic to pathological cells (e.g., cancer cells or parasites) than to normal host cells. Some studies involving the chemical modification of inactive quassinoids have yielded analogues with enhanced antimalarial activity and greater selectivity for the malaria parasite over mammalian KB cells. ucl.ac.uk This demonstrates that the quassinoid scaffold can be modified to improve its selectivity index.
The observation that the antimalarial and antineoplastic activities of quassinoids often run in parallel suggests a shared mechanism of action, possibly related to the inhibition of a fundamental process like protein synthesis, which may be more impactful on rapidly proliferating cells such as cancer cells and parasites. epdf.pub However, specific preclinical studies quantifying the differential activity and selectivity of pure this compound on a panel of cancer versus normal cell lines are not widely available.
Advanced Analytical Methodologies for Simarolide Research
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental for separating Simarolide from complex natural extracts and for its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of compounds in intricate mixtures. youtube.com The development of an effective HPLC method for this compound involves a systematic approach, including defining analytical objectives, selecting appropriate columns, optimizing mobile phase compositions, and choosing suitable detectors. mastelf.comthermofisher.com
For compounds like this compound, which are typically moderately polar, reversed-phase HPLC (RP-HPLC) is a common choice, often employing C18 stationary phases. mastelf.com The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often buffered to control pH and ensure optimal separation. youtube.commastelf.comnih.gov Key parameters requiring optimization during method development include the flow rate, column temperature, and the detection wavelength. youtube.commastelf.comnih.gov For instance, in the analysis of sirolimus, another complex macrolide, an RP-HPLC method utilized a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer, detected at 278 nm. nih.gov This general approach provides a framework for developing robust HPLC methods for natural products like this compound, aiming for high accuracy, precision, linearity, and sensitivity. mastelf.comthermofisher.comnih.gov
Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)
Gas Chromatography (GC) is primarily applied for the analysis of volatile and semi-volatile organic compounds. labioscientific.commeasurlabs.com Given this compound's relatively high molecular weight and complexity, it may require chemical derivatization (e.g., silylation) to enhance its volatility for efficient GC analysis. labioscientific.com
GC is frequently coupled with Mass Spectrometry (GC-MS), creating a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. labioscientific.comtechnologynetworks.com In GC-MS, compounds are separated based on their differential partitioning between a stationary phase and a mobile carrier gas (e.g., helium or nitrogen) within the GC column. technologynetworks.comjeol.com Upon elution from the column, the separated compounds enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured. technologynetworks.com This provides a "mass fingerprint" that, when compared to spectral databases, aids in compound identification. technologynetworks.comsavemyexams.com While specific GC-MS parameters for this compound are not widely documented, the technique is commonly used for profiling complex phytochemical mixtures, including those containing quassinoids like this compound. eudl.euresearchgate.net GC-MS is particularly valuable for identifying unknown volatile constituents in plant extracts. technologynetworks.com
High-Performance Thin Layer Chromatography (HPTLC) for Extract Profiling
High-Performance Thin Layer Chromatography (HPTLC) is a versatile and rapid planar chromatographic technique often employed for the qualitative and semi-quantitative profiling of compounds in plant extracts. horizonepublishing.comjyoungpharm.org It serves as an effective tool for fingerprinting complex natural product samples. horizonepublishing.comresearchgate.net
This compound has been identified as a component in extracts from Simarouba glauca through HPTLC profiling. horizonepublishing.comjyoungpharm.orgresearchgate.net HPTLC method development involves selecting suitable stationary phases, typically silica (B1680970) gel plates, and optimizing the mobile phase composition to achieve optimal separation. horizonepublishing.comjyoungpharm.org For quassinoids, mobile phases such as n-hexane:ethyl acetate mixtures have been successfully used, with detection often performed via UV scanning at specific wavelengths (e.g., 254 nm) or by post-derivatization visualization. jyoungpharm.org The retention factor (Rf) values obtained are characteristic for each compound under specific conditions and are used for identification and comparison within extract profiles. horizonepublishing.comjyoungpharm.org HPTLC offers valuable insights into the chemical diversity of extracts and facilitates the preliminary characterization and identification of phytochemicals. horizonepublishing.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, providing atomic-level information about their connectivity and stereochemistry. hyphadiscovery.comscribd.comchemrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been extensively applied to characterize this compound and its epimers, leading to the complete assignment of carbon and hydrogen chemical shifts. scielo.brscielo.brnih.govtandfonline.com
1D NMR Techniques:
¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number of different types of protons in a molecule, their chemical environments (chemical shifts), and their coupling interactions (splitting patterns). For this compound, ¹H-NMR data has been critical in distinguishing between epimeric forms, with observable differences in proton signals such as H-20 and CH₂-21. scielo.br
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): This provides insights into the carbon skeleton, indicating the number of distinct carbon atoms and their chemical environments. Techniques like Proton Noise Decoupling (PND) and Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. scielo.brscielo.br For this compound, ¹³C-NMR has allowed for the assignment of signals corresponding to various carbon types, including ketone carbonyls, ester and lactone carbonyls, and sp³ carbons. scielo.br
2D NMR Techniques:
¹H x ¹H-COSY (Correlation Spectroscopy): This experiment reveals direct scalar couplings between protons, indicating which protons are on adjacent carbon atoms. scielo.brscielo.br
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques show direct correlations between protons and the carbon atoms to which they are directly attached, enabling the unambiguous assignment of proton and carbon signals. scielo.brscielo.brtandfonline.comchemrxiv.org
¹H x ¹H-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides through-space correlations between protons, which is essential for determining the relative stereochemistry and conformation of complex molecules like this compound. hyphadiscovery.com
NMR spectroscopy, particularly with modern cryoprobe technology, allows for comprehensive structural elucidation even with microgram quantities of purified material. hyphadiscovery.com
Mass Spectrometry (MS) and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass, elemental composition, and structural features of compounds through the analysis of their fragmentation patterns. nih.govtandfonline.comnih.govtechnologynetworks.comsavemyexams.comjyoungpharm.orgscribd.comtutorchase.comwikipedia.orggithub.io MS has been employed in conjunction with NMR for the structural elucidation of this compound. nih.govtandfonline.com
The molecular ion (M⁺) peak, typically the highest m/z value in the mass spectrum, provides the molecular weight of the compound. savemyexams.comtutorchase.com For this compound (C₂₇H₃₆O₉), its molecular weight is approximately 504.6 g/mol . nih.gov
Fragmentation analysis is a key aspect of MS for structural elucidation. During the ionization process, the molecular ion can undergo dissociation into smaller "daughter ions," and the specific pattern of these fragments provides invaluable structural information. savemyexams.comtutorchase.comwikipedia.orggithub.io Factors influencing fragmentation include the strength of chemical bonds, the stability of the resulting ions, and the molecule's geometry. tutorchase.com Different classes of organic compounds exhibit predictable fragmentation patterns, which aid in identifying functional groups and connectivity. savemyexams.comtutorchase.com For complex natural products like this compound, characteristic losses of small neutral molecules (e.g., H₂O, CO, CO₂) or specific functional groups can be observed in the mass spectrum. savemyexams.com Tandem mass spectrometry (MS/MS) techniques can be used to further fragment selected ions, generating more detailed structural insights and allowing for the construction of fragmentation trees. github.io This iterative fragmentation process helps in understanding the compound's intricate connectivity and the presence of various functional groups. tutorchase.comgithub.io Electron Ionization Mass Spectrometry (EIMS) has been utilized in the characterization of quassinoids, including this compound, providing molecular ion peaks and characteristic fragmentation patterns that corroborate the proposed structures. tandfonline.com
Compound Names and PubChem CIDs
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique for the structural characterization of organic compounds, providing insights into the functional groups present within a molecule. For this compound, IR spectra have been recorded using KBr pellets on a Pelkin-Elmer spectrometer as part of its characterization phenomenex.combspublications.net. While specific IR absorption bands for this compound were not detailed in the provided search results, IR spectroscopy typically identifies characteristic stretching and bending vibrations of bonds such as C-H, O-H, C=O, and C-O, which are indicative of its complex quassinoid structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is another fundamental analytical technique that measures the absorption or transmission of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum microbenotes.com. This method is valuable for both qualitative and quantitative analysis, helping to identify and quantify components by analyzing their unique absorption and transmission patterns microbenotes.com. UV-Vis spectroscopy relies on the electronic transitions of molecules, such as π-π* and n-π* transitions, which occur when electrons absorb energy and move to higher energy orbitals libretexts.orgbspublications.net. It is commonly employed for measuring the concentration of absorbent species and for qualitative assessments of chemical processes waters.com. Although specific UV-Vis absorption maxima for this compound were not found in the current search, this technique is broadly applicable for compounds with chromophores or conjugated systems.
Quantitative Analysis and Purity Assessment Methods
Quantitative analysis and purity assessment are critical aspects of chemical research, particularly for natural products. These processes involve the application of mathematical and statistical techniques to numerical datasets to derive objective truths about a compound's composition and integrity shimadzu.com.sgmastelf.com.
High-Performance Liquid Chromatography (HPLC) is a primary technique widely used for both qualitative and quantitative analysis of complex mixtures, enabling the separation, identification, and quantification of individual components shimadzu.com.sgchromatographyonline.comcore.ac.uk. For purity assessment in HPLC, photodiode array (PDA) detectors are commonly employed to evaluate peak purity by identifying spectral variations across a peak that may indicate coelution researchgate.nettainstruments.com. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more definitive assessment by detecting coelution based on mass differences, making it particularly useful for identifying low-level contaminants tainstruments.com.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a versatile and orthogonal means of purity evaluation, capable of absolute quantification without requiring a reference standard of the analyte labmanager.com. Differential Scanning Calorimetry (DSC) is another accepted technique for determining absolute purity, based on the principle of melting point depression caused by impurities mdpi.com.
Development of Robust Analytical Methods for this compound Quantification
The development of robust analytical methods for this compound quantification involves creating precise procedures that yield consistent and reliable results across various conditions, instruments, and analysts ijrar.org. This iterative and data-driven process begins with preliminary methods based on the analyte's known physicochemical characteristics ijrar.org. Method parameters, such as solvent composition, pH, column type, and detection wavelength, are systematically refined to achieve optimal performance ijrar.org.
In the pharmaceutical industry, the Quality by Design (QbD) framework is increasingly adopted for analytical method development researchgate.net. This approach emphasizes understanding and controlling critical quality attributes (CQAs) and method parameters to ensure robust and optimized methods, leading to enhanced process control and reduced variability researchgate.net. Key steps in QbD-driven method development include defining Analytical Target Profiles (ATPs) and selecting Critical Method Attributes (CMAs) jasco-global.com. For HPLC methods, this involves careful selection of the stationary phase, mobile phase, and chromatographic conditions to ensure effective separation and accurate quantification nih.gov. The primary goal is to provide sensitive, selective, and efficient tools for analysis, especially for analytes present in complex matrices or at ultra-trace concentrations ebi.ac.uk.
Validation of Analytical Procedures for Accuracy and Reproducibility
Validation of analytical procedures is a critical process that scientifically confirms an analytical method is suitable for its intended purpose chromatographyonline.comchromatographyonline.com. This ensures the quality, reliability, and consistency of analytical results chromatographyonline.com. Key validation parameters, typically guided by international standards such as ICH guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness researchgate.netjasco-global.comchromatographyonline.comnih.govbioglobax.comsigmaaldrich.comresearchgate.net.
Accuracy: This parameter expresses the closeness of agreement between the value obtained by the analytical procedure and the accepted true value nih.govsigmaaldrich.com. It is commonly assessed by determining the percent recovery of known amounts of analyte added to a sample matrix nih.govbioglobax.com.
Precision: Precision measures the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions nih.govsigmaaldrich.com. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time nih.govsigmaaldrich.com.
Intermediate Precision: Within-laboratory variations, considering different days, analysts, or equipment nih.govsigmaaldrich.com.
Reproducibility: Precision between different laboratories, typically assessed in collaborative studies for method standardization nih.govbioglobax.comsigmaaldrich.com.
Specificity: The ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components nih.govsigmaaldrich.com.
Linearity: This demonstrates that the analytical procedure provides results directly proportional to the concentration of the analyte within a specified range nih.govsigmaaldrich.com. Linearity is typically assessed by analyzing at least five different concentration levels, and a high correlation coefficient (R² ≥ 0.999) indicates a strong linear relationship nih.govresearchgate.net.
Range: The interval between the lowest and highest concentrations of analyte for which the analytical procedure has been demonstrated to provide an acceptable degree of linearity, accuracy, and precision nih.govsigmaaldrich.com.
Robustness: This measures the analytical method's resistance to small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition, pH, detection wavelength) researchgate.net. A robust method yields consistent results despite such minor changes, enhancing its reliability for routine use and inter-laboratory transfer researchgate.net.
Derivatization Strategies in Analytical Characterization
Derivatization strategies involve chemically modifying an analyte to enhance its analytical characteristics, such as improving detectability, selectivity, or chromatographic separation. This approach is particularly valuable for compounds that are highly polar, non-volatile, or lack suitable chromophores for direct detection.
For this compound, derivatization has been specifically employed in its characterization. The structural analysis of 20(R)- and 20(S)-simarolide, epimers isolated from Simaba cuneata, was based on spectral data obtained from their diacetylated derivatives phenomenex.combspublications.net. This highlights the utility of derivatization in facilitating detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) phenomenex.combspublications.net.
Common derivatization reactions include silylation, acylation, and alkylation. These reactions can:
Improve volatility and thermal stability: Making analytes more amenable to gas chromatography (GC) analysis, especially for polar compounds labmanager.com.
Enhance detection: By introducing chromophores or fluorophores, thereby improving absorbance in UV-Vis spectroscopy or fluorescence properties.
Facilitate separation: By altering the polarity or creating diastereomers from enantiomers, which can then be resolved on achiral columns.
Aid structural elucidation: By generating mass spectra that provide additional structural information.
Derivatization reactions must be rapid and quantitative to ensure accurate results and minimize sample preparation time.
Future Directions and Research Perspectives for Simarolide
Exploration of Novel Biological Targets and Therapeutic Potential
Simarolide, as a quassinoid, belongs to a class of natural compounds that have exhibited a range of biological activities. Quassinoids isolated from Simarouba glauca, the plant source of this compound, are known for their antitumor, antimalarial, and antiviral properties researchgate.net. The exploration of novel biological targets for this compound is paramount to fully elucidate its mechanisms of action and to expand its potential therapeutic applications. This involves identifying the specific molecular pathways or proteins with which this compound interacts to exert its effects wellcome.orgcapulustx.comnih.gov.
Future research in this domain will likely employ advanced computational techniques, such as large-scale molecular docking, to predict novel drug-target interactions for this compound plos.org. The objective is to discover targets that are highly specific to a disease or condition, demonstrate measurable effects on the underlying pathology, and are supported by a robust biological mechanism capulustx.com. Such validated targets hold significant translational and commercial potential for the development of new pharmacological treatments capulustx.com.
Innovations in Synthetic Strategies and Derivatization Techniques
Advancements in synthetic strategies for this compound are crucial for achieving more efficient, cost-effective, and scalable production. These innovations also facilitate the systematic creation of novel analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.
Derivatization techniques play a vital role in enhancing the analytical performance of natural products like quassinoids, particularly in methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) nih.govxjtu.edu.cnspectroscopyonline.com. These techniques improve separation, sensitivity, and selectivity by introducing specific chemical moieties. For instance, derivatization can involve adding chromophores or fluorophores to enable detection via UV or fluorescence, or introducing fragments that enhance ionization efficiency in mass spectrometry nih.gov. Common derivatization sites on compounds structurally similar to quassinoids, such as triterpenoids, include hydroxyl and carboxyl groups, utilizing reagents like acid chlorides, rhodamines, isocyanates, and sulfonic esters nih.govxjtu.edu.cn.
A cutting-edge approach in this area is "derivatization design," a de novo design technology that leverages artificial intelligence (AI)-assisted in silico synthesis nih.gov. This method allows for the automated exploration of lead analogue space by systematically evaluating accessible reagents and reaction pathways, yielding synthetically feasible analogues and scaffold variations. This capability can significantly accelerate lead optimization and drug discovery efforts nih.gov.
Application of Chemoinformatics and Artificial Intelligence in Quassinoid Research
Chemoinformatics and Artificial Intelligence (AI), including machine learning (ML) and deep learning (DL), are revolutionizing drug discovery by enabling predictive molecular design and analysis mdpi.comresearchgate.netresearchgate.net. In the context of quassinoid research, these technologies offer powerful tools to accelerate the understanding and development of this compound.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-based QSAR models can predict the biological activities of this compound and its potential derivatives based on their molecular structures mdpi.comresearchgate.netresearchgate.net. This allows researchers to prioritize compounds with desired activity profiles, reducing the need for extensive experimental screening.
De Novo Drug Design: Chemoinformatics and AI can generate novel molecular structures with predefined properties, including synthetically accessible analogues of this compound nih.govresearchgate.net. This can lead to the discovery of entirely new quassinoid-inspired compounds.
Property Prediction: These tools can predict crucial ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of quassinoids, helping to identify compounds with favorable pharmacological profiles early in the development pipeline researchgate.net.
Target Identification: Computational screening methods, such as molecular docking, can predict novel drug-target interactions for this compound, providing insights into its potential therapeutic applications and mechanisms of action plos.org.
Despite their immense potential, challenges in applying these methods include the critical need for high-quality, complete data and addressing issues of data imbalance in existing datasets researchgate.netresearchgate.net. Continued advancements in data collection and algorithmic development will further enhance the utility of chemoinformatics and AI in quassinoid research.
Sustainable Sourcing and Biotechnological Approaches for Production
Given that this compound is a natural product isolated from plants like Simarouba glauca researchgate.net, sustainable sourcing practices are essential to ensure its long-term availability and to minimize environmental and social impacts. Sustainable sourcing integrates environmental, social, and economic considerations into the procurement process utk.edusedex.comresearchgate.net. This includes minimizing the carbon footprint, protecting biodiversity, reducing waste, and ensuring fair labor practices throughout the supply chain utk.edusedex.com.
Biotechnological approaches present a promising and sustainable alternative for the production of complex natural compounds such as this compound. These methods can address challenges associated with traditional plant-based extraction, such as limited natural supply, variability in compound content due to environmental factors, and the ecological impact of large-scale harvesting. Potential biotechnological strategies include:
Plant Cell Culture: Cultivating plant cells of Simarouba glauca in controlled bioreactor environments can provide a consistent and scalable source of this compound, independent of geographical and seasonal variations.
Metabolic Engineering: Genetically modifying microorganisms (e.g., yeast, bacteria) or plant cells to enhance or introduce the biosynthetic pathways for this compound can lead to higher yields and more efficient production. This approach allows for precise control over the production process and can reduce the need for extensive land use.
Synthetic Biology: Designing and constructing novel biological systems capable of synthesizing this compound or its core quassinoid scaffold from basic precursors offers a highly controlled and potentially very efficient production route.
These biotechnological innovations offer a path towards more sustainable and reliable production of this compound, reducing reliance on wild harvesting and contributing to the conservation of natural resources.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating simarolide from plant sources like Simaba cuneata?
- Answer: this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and chromatographic techniques such as column chromatography or HPLC. Key steps include verifying plant authenticity via taxonomic identification and using TLC or LC-MS for fraction monitoring. Structural purity can be confirmed via melting point analysis and NMR spectroscopy .
Q. How do researchers confirm the structural identity of this compound and its derivatives?
- Answer: Structural elucidation relies on spectral
- 1D/2D NMR: Assign hydrogen (δH) and carbon (δC) shifts, with 2D techniques (COSY, HMQC, HMBC) resolving connectivity and stereochemistry.
- DEPT NMR: Differentiates CH, CH2, and CH3 groups.
- Mass Spectrometry: High-resolution MS confirms molecular formulas.
- X-ray Crystallography (if applicable): Resolves absolute stereochemistry.
- Comparative analysis against literature data (e.g., δC values for C-11 acetoxyl groups in this compound derivatives) is critical .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Answer: Prioritize target-specific assays based on quassinoids' known bioactivities:
- Anticancer: Cytotoxicity assays (e.g., MTT on cancer cell lines).
- Antiparasitic: Plasmodium or Leishmania growth inhibition tests.
- Anti-inflammatory: COX-2 inhibition or NF-κB pathway analysis.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves and triplicate replicates .
Advanced Research Questions
Q. How can researchers distinguish between 20(R)- and 20(S)-simarolide epimers, and what mechanisms drive their interconversion?
- Answer:
- Differentiation: Compare NMR chemical shifts (e.g., C-20 configuration alters δH/δC for adjacent carbons) and use NOESY to identify spatial correlations.
- Epimerization Mechanisms: Evaluate pH, temperature, and solvent effects during extraction. For example, carbonyl groups at C-17 may facilitate acid/base-mediated epimerization. Conduct stability studies under controlled conditions to isolate natural vs. artifact formation .
Q. How should contradictory data in this compound pharmacological studies be addressed?
- Answer:
- Source Analysis: Compare experimental variables (e.g., cell line specificity, assay protocols, purity of compounds).
- Statistical Validation: Apply ANOVA or t-tests to assess significance; report confidence intervals.
- Meta-Analysis: Systematically review literature to identify consensus or contextual factors (e.g., synergistic effects with other phytochemicals) .
Q. What strategies are effective for investigating this compound’s biosynthetic pathways in Simaba cuneata?
- Answer:
- Isotopic Labeling: Trace precursor incorporation (e.g., 13C-mevalonate) via LC-MS/NMR.
- Transcriptomics: Identify genes encoding terpene cyclases or cytochrome P450 enzymes.
- Enzyme Inhibition Studies: Use specific inhibitors (e.g., lovastatin for mevalonate pathway) to pinpoint biosynthesis stages .
Q. How can researchers optimize this compound yield in plant extracts while minimizing epimerization artifacts?
- Answer:
- Extraction Parameters: Test low-temperature processing, inert atmospheres (N2), and pH-neutral solvents.
- Chromatographic Conditions: Use chiral columns or hydrophilic interaction liquid chromatography (HILIC) for epimer separation.
- Stability Monitoring: Track degradation/epimerization via accelerated stability studies (e.g., 40°C/75% RH) .
Methodological Guidelines
- Data Presentation:
- Reproducibility:
- Document extraction protocols in detail (solvent ratios, centrifugation parameters) .
- Deposit spectral data in public repositories (e.g., NMRshiftDB) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
